molecular formula C3H10KN2O2S+ B8091969 Potassium;1-(sulfamoylamino)propane

Potassium;1-(sulfamoylamino)propane

Cat. No.: B8091969
M. Wt: 177.29 g/mol
InChI Key: HHFGRQDGZINWNF-UHFFFAOYSA-N
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Description

Potassium;1-(sulfamoylamino)propane is a potassium salt derived from the parent compound 1-(sulfamoylamino)propane, which consists of a propane backbone substituted with a sulfamoyl (sulfonamide) group at the terminal amine position . The molecular formula of the potassium salt is C₃H₈KN₂O₂S, with a calculated molecular weight of 175.3 g/mol. The sulfamoyl group (-SO₂NH₂) may confer reactivity suitable for pharmaceutical or agrochemical derivatization, though further experimental validation is required .

Properties

IUPAC Name

potassium;1-(sulfamoylamino)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFGRQDGZINWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10KN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Potassium Salts

Potassium salts vary widely in properties depending on their anionic components. A comparison with common potassium compounds highlights structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Potassium;1-(sulfamoylamino)propane C₃H₈KN₂O₂S 175.3 (calculated) Unknown; potential intermediate
Potassium chloride (KCl) KCl 74.55 High solubility (340 g/L at 20°C), electrolyte, food additive
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 388.47 Water-soluble; industrial applications (dyes, surfactants)
Potassium benzoate C₇H₅KO₂ 160.21 Preservative, pH stabilizer

Key Observations :

  • Solubility: Inorganic salts like KCl exhibit high water solubility, while organic potassium salts (e.g., dipotassium sulfonates) are also water-soluble due to ionic character. This compound’s solubility is likely moderate, though unconfirmed.
  • Applications: Unlike KCl (broad industrial use) or potassium benzoate (preservative), the sulfamoylamino derivative may serve niche roles in synthesis due to its reactive sulfamoyl group.

Sulfamoyl-Containing Compounds

Compounds with sulfamoyl groups are often explored for biological activity. Selected examples from the evidence include:

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Melting Point Key Features Reference
This compound C₃H₈KN₂O₂S 175.3 Not reported Simple sulfamoyl propane
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) C₃₂H₃₄N₆O₅S₂ 670.86 230°C Complex structure, high MW
1-(Sulfamoylamino)propane (Parent acid) C₃H₉N₂O₂S 137.18 Not reported Free acid form

Key Observations :

  • Structural Complexity : The potassium salt is simpler compared to ’s piperazine-linked sulfamoyl derivatives, which exhibit higher molecular weights (670–740 g/mol) and elevated melting points (132–230°C). These complex analogs are likely designed for pharmaceutical applications (e.g., enzyme inhibition) .
  • Reactivity : The sulfamoyl group in the potassium salt may enable nucleophilic substitution or coupling reactions, similar to sulfonamide drugs. However, biological activity data are absent in the evidence.

Propane Derivatives

Propane-based compounds with diverse substituents demonstrate varied functionalities:

Compound Name Molecular Formula Key Functional Groups Applications Reference
This compound C₃H₈KN₂O₂S Sulfamoyl, potassium ion Synthesis intermediate
1-(3′,4′-Dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (Compound 1) C₁₆H₁₈O₄ Diarylpropane, phenolic Anti-inflammatory agent
1-(2′-Hydroxy-4′-methoxyphenyl)-3-(3″,4″-methylenedioxyphenyl)-propan-2-ol (Compound 4) C₁₇H₁₈O₅ Diol, methylenedioxy Natural product

Key Observations :

  • Functional Groups: Diarylpropanes in and possess anti-inflammatory or antioxidant properties due to phenolic and methoxy groups. In contrast, the sulfamoyl group in the potassium salt may confer different reactivity, such as hydrogen bonding or coordination chemistry.
  • Biological Activity: Compound 1 () inhibits NO production (IC₅₀ = 4.00 μmol/L), outperforming the control L-NMMA . The potassium salt’s bioactivity remains unexplored.

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